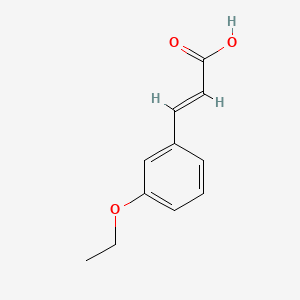

Trans-3-Ethoxycinnamic Acid

Description

Trans-3-Ethoxycinnamic Acid (IUPAC name: (2E)-3-(3-ethoxyphenyl)prop-2-enoic acid) is a substituted cinnamic acid derivative with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . Its CAS registry number is 103986-73-8, and it is commercially available at high purity (99%) as a research chemical . Structurally, it features a trans-configuration (E-isomer) across the double bond of the propenoic acid moiety and an ethoxy (-OCH₂CH₃) substituent at the meta position (3-position) of the phenyl ring. This ethoxy group distinguishes it from other cinnamic acid analogs, influencing its physicochemical properties and reactivity.

Cinnamic acid derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and fragrances.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-10-5-3-4-9(8-10)6-7-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEYODSOYOGJQH-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103986-73-8 | |

| Record name | 3-Ethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-3-Ethoxycinnamic Acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl acetoacetate and 3-ethoxybenzaldehyde in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of Trans-3-Ethoxycinnamic Acid may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality Trans-3-Ethoxycinnamic Acid .

Chemical Reactions Analysis

Types of Reactions: Trans-3-Ethoxycinnamic Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products:

Oxidation: Formation of 3-ethoxybenzoic acid.

Reduction: Formation of 3-ethoxyphenylpropanol.

Substitution: Formation of 3-ethoxy-4-bromocinnamic acid or 3-ethoxy-4-nitrocinnamic acid.

Scientific Research Applications

Biological Applications

Antimicrobial Activity

TECA has been studied for its antimicrobial properties, particularly against pathogenic bacteria. Research indicates that similar compounds, like trans-cinnamic acid, can inhibit the Type III secretion system (T3SS) in gram-negative bacteria, which is crucial for their virulence. This suggests that TECA may possess comparable inhibitory effects on pathogenic bacteria, potentially serving as a basis for developing new antimicrobial agents .

Antioxidant Properties

Phenolic compounds, including derivatives of cinnamic acid, are known for their antioxidant capabilities. TECA's structure suggests it could scavenge free radicals, thereby protecting cells from oxidative stress. Studies have demonstrated that related compounds exhibit significant antioxidant activity, which could be beneficial in preventing diseases related to oxidative damage .

Anti-inflammatory Effects

TECA may also exhibit anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases such as arthritis and other chronic conditions .

Pharmaceutical Applications

Drug Development

The unique properties of TECA make it a candidate for drug development. Its ability to inhibit specific biological pathways could lead to formulations targeting diseases such as cancer or bacterial infections. For instance, cinnamic acid derivatives have been investigated for their antiproliferative effects on cancer cells, suggesting that TECA could be explored in similar contexts .

Formulation Enhancements

TECA can be utilized as an excipient in pharmaceutical formulations due to its solubility and stability characteristics. Its incorporation into drug delivery systems may enhance the bioavailability of active pharmaceutical ingredients (APIs), leading to improved therapeutic outcomes.

Industrial Applications

Cosmetic Industry

In cosmetics, TECA is being researched for its potential as a skin-conditioning agent due to its antioxidant and anti-inflammatory properties. Its application in skincare products could help mitigate skin aging and protect against environmental damage.

Food Preservation

TECA's antimicrobial properties could also find applications in food preservation. The compound may be used as a natural preservative to extend the shelf life of food products by inhibiting microbial growth.

| Study Reference | Application | Findings |

|---|---|---|

| Antimicrobial | Inhibition of T3SS genes in D. dadantii | |

| Antioxidant | Significant free radical scavenging activity | |

| Anti-inflammatory | Modulation of inflammatory markers |

Table 2: Pharmaceutical Applications of Trans-3-Ethoxycinnamic Acid

| Application Type | Potential Use | Evidence |

|---|---|---|

| Drug Development | Anticancer agent | Similar compounds show antiproliferative effects |

| Formulation Enhancements | Improved API bioavailability | Enhances solubility and stability |

Mechanism of Action

The mechanism of action of Trans-3-Ethoxycinnamic Acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. Additionally, its antimicrobial activity is linked to the disruption of microbial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

Key Observations :

- The ethoxy group increases molecular weight by 14.03 g/mol compared to the methoxy analog and 44.05 g/mol compared to the parent cinnamic acid.

- Substituent bulkiness follows: Ethoxy > Methoxy > Hydroxyl > Hydrogen .

Physicochemical Properties

Data for key properties are summarized below:

Notes:

- *Estimated pKa values based on substituent effects: Hydroxyl (-OH) is electron-withdrawing, lowering pKa (increased acidity). Methoxy/ethoxy are electron-donating via induction, raising pKa compared to hydroxyl .

- Ethoxy’s larger size enhances lipophilicity, likely improving solubility in non-polar solvents compared to methoxy or hydroxyl analogs .

Chemical Reactivity and Acidity

- Acidity : The parent trans-cinnamic acid has a pKa of 4.44 . The hydroxyl substituent in trans-3-Hydroxycinnamic Acid increases acidity (lower pKa) due to resonance stabilization of the conjugate base. In contrast, methoxy and ethoxy groups reduce acidity slightly (higher pKa) due to their electron-donating inductive effects .

- Reactivity : Ethoxy’s steric bulk may hinder electrophilic substitution reactions at the phenyl ring compared to smaller substituents. Conversely, the ethoxy group can participate in ether-specific reactions (e.g., cleavage under acidic conditions) .

Data Tables

Table 1: Structural and Basic Properties

(See Section 2.1 for full table.)

Table 2: Comparative Physicochemical Data

(See Section 2.2 for full table.)

Biological Activity

Trans-3-Ethoxycinnamic Acid (TECA) is a compound structurally related to cinnamic acid, known for its diverse biological activities. This article explores the biological activity of TECA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

TECA is characterized by its ethoxy group at the 3-position of the cinnamic acid backbone. Its chemical formula is , and it exhibits properties typical of phenolic compounds, including antioxidant activity.

Biological Activities

1. Antioxidant Activity

TECA has demonstrated significant antioxidant properties. Studies indicate that it can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity of TECA was assessed using various assays, including DPPH and ABTS radical scavenging tests.

2. Anti-inflammatory Effects

Research has shown that TECA exhibits anti-inflammatory effects by modulating pro-inflammatory cytokines. In vitro studies demonstrated that TECA can reduce the expression of inflammatory markers such as IL-1β and TNF-α in macrophage cultures . This suggests a potential therapeutic application in inflammatory diseases.

3. Antimicrobial Activity

TECA has been evaluated for its antimicrobial properties against various pathogens. In one study, TECA exhibited inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent . The mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation.

The biological activities of TECA can be attributed to several mechanisms:

- Free Radical Scavenging: TECA's phenolic structure allows it to donate hydrogen atoms to free radicals, neutralizing them.

- Cytokine Modulation: By downregulating pro-inflammatory cytokines, TECA can mitigate inflammation.

- Membrane Disruption: Its lipophilic nature enables TECA to integrate into microbial membranes, leading to increased permeability and cell death.

Table 1: Summary of Biological Activities of Trans-3-Ethoxycinnamic Acid

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Cytokine modulation | |

| Antimicrobial | Membrane disruption |

Case Study: Anti-inflammatory Effects in Animal Models

In a controlled study involving rats with induced inflammation, administration of TECA resulted in a significant reduction in swelling and pain compared to the control group. The study highlighted that TECA administration led to decreased levels of inflammatory cytokines in serum samples .

Clinical Implications

The promising biological activities of TECA suggest its potential use in nutraceutical applications and as a therapeutic agent for conditions such as arthritis, cardiovascular diseases, and infections. Further clinical trials are warranted to establish its efficacy and safety profile in humans.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for trans-3-Ethoxycinnamic Acid, and how can isomer purity be ensured?

- Methodological Answer : Synthesis typically involves esterification of cinnamic acid derivatives or coupling reactions using ethoxy-group precursors. For example, trans-cinnamic acid derivatives (e.g., trans-3-Phenyl-2-propenoic acid) are synthesized via base-catalyzed esterification under controlled pH (4.44 at 25°C) to minimize byproducts . Purification via recrystallization (using ethanol or methanol) ensures isomer purity, with melting point validation (133–135°C) to confirm crystallinity . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for verifying ethoxy-group incorporation and trans-configuration .

Q. How should researchers characterize the physicochemical properties of trans-3-Ethoxycinnamic Acid?

- Methodological Answer : Key properties include:

Q. What safety protocols are essential for handling trans-3-Ethoxycinnamic Acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (vapor pressure: 1.3 hPa at 128°C) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations .

Advanced Research Questions

Q. How can computational modeling optimize the design of experiments (DoE) for trans-3-Ethoxycinnamic Acid bioactivity studies?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability using software like GROMACS, parameterized with experimental pKa and logP data .

- Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .

- Statistical Tools : Employ response surface methodology (RSM) to optimize reaction conditions (e.g., temperature, solvent ratios) and minimize byproduct formation .

Q. What strategies resolve contradictions in reported bioactivity data for trans-3-Ethoxycinnamic Acid across studies?

- Methodological Answer :

- Variable Standardization : Control solvent polarity (e.g., DMSO vs. ethanol) and pH (3–4 in aqueous media), which significantly impact bioactivity .

- Isomer Purity Validation : Use chiral HPLC or circular dichroism (CD) to confirm absence of cis-isomers, which may confound results .

- Meta-Analysis : Apply weighted statistical models to aggregate data from multiple studies, accounting for methodological heterogeneity (e.g., cell line variability) .

Q. How can researchers assess the stability of trans-3-Ethoxycinnamic Acid under varying storage and experimental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation via LC-MS .

- Light Sensitivity : Conduct UV irradiation experiments (e.g., 254 nm for 24 hours) to evaluate photodegradation pathways .

- Data Interpretation : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (2–8°C) .

Data Integrity and Reproducibility

Q. What documentation practices ensure reproducibility in trans-3-Ethoxycinnamic Acid research?

- Methodological Answer :

- Lab Journals : Record reaction parameters (e.g., molar ratios, stirring time) and environmental conditions (humidity, temperature) .

- Metadata Annotation : Tag spectral data (NMR, IR) with instrument settings (e.g., MHz, solvent peaks) .

- Open Data Platforms : Deposit raw datasets in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers address discrepancies between experimental and computational data for trans-3-Ethoxycinnamic Acid?

- Methodological Answer :

- Sensitivity Analysis : Identify force field parameters (e.g., atomic partial charges) that most affect MD simulation outcomes .

- Experimental Validation : Re-run simulations with adjusted parameters and validate via spectroscopic or crystallographic data .

- Error Propagation Reporting : Quantify uncertainties in computational models using Monte Carlo methods .

Ethical and Regulatory Considerations

Q. What ethical guidelines apply to publishing research on trans-3-Ethoxycinnamic Acid?

- Methodological Answer :

- Data Transparency : Disclose all conflicts of interest and funding sources per ICMJE guidelines .

- Ethical Review : For in vivo studies, submit protocols to institutional review boards (IRBs) to ensure compliance with animal welfare standards .

- Plagiarism Checks : Use tools like iThenticate to verify originality before submission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.